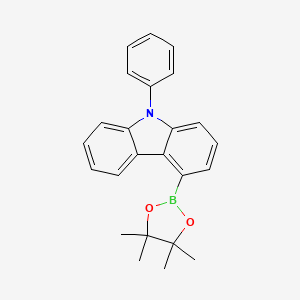

9-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole

CAS No.:

Cat. No.: VC15877129

Molecular Formula: C24H24BNO2

Molecular Weight: 369.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H24BNO2 |

|---|---|

| Molecular Weight | 369.3 g/mol |

| IUPAC Name | 9-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole |

| Standard InChI | InChI=1S/C24H24BNO2/c1-23(2)24(3,4)28-25(27-23)19-14-10-16-21-22(19)18-13-8-9-15-20(18)26(21)17-11-6-5-7-12-17/h5-16H,1-4H3 |

| Standard InChI Key | QFWYJTLSIFZXCK-UHFFFAOYSA-N |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C3C4=CC=CC=C4N(C3=CC=C2)C5=CC=CC=C5 |

Introduction

Chemical Identity and Structural Features

The compound belongs to the class of carbazole boronic esters, characterized by the fusion of a planar carbazole aromatic system with a boronic ester functional group. Its systematic IUPAC name, 9-phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole, reflects the substitution pattern (Table 1) .

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| CAS Number | 1547492-13-6 |

| Molecular Formula | C₂₄H₂₄BNO₂ |

| Molecular Weight | 369.27 g/mol |

| SMILES | CC1(C)OB(OC1(C)C)C1=CC=C2C3=C(C=CC=C3)N(C4=CC=CC=C4)C2=C1 |

| InChI Key | WUXIRZBTTICLCG-UHFFFAOYSA-N |

The carbazole system provides rigidity and π-conjugation, while the boronic ester group at the 4-position enables participation in Suzuki-Miyaura cross-coupling reactions. X-ray crystallography of analogous compounds confirms a dihedral angle of 15–25° between the carbazole plane and the boronic ester group, optimizing electronic delocalization .

Synthesis and Purification

The synthesis typically proceeds via palladium-catalyzed borylation of 4-bromo-9-phenylcarbazole. A representative protocol involves:

-

Substrate Preparation: 4-Bromo-9-phenylcarbazole is synthesized through Ullmann coupling of carbazole with iodobenzene, followed by regioselective bromination using N-bromosuccinimide .

-

Miyaura Borylation: Reaction with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ catalyst and KOAc base in 1,4-dioxane at 80°C for 12 hours yields the target compound (Scheme 1) .

Scheme 1: Synthesis route showing brominated precursor and boronate product.

Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate 10:1), yielding white crystalline solids with ≥98% purity by GC analysis . Critical parameters include strict oxygen-free conditions to prevent boronic ester hydrolysis and catalyst deactivation .

Physicochemical Properties

Experimental data from multiple sources characterize the compound as follows:

Table 2: Physical and Thermal Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 147–151°C (lit.) | |

| Boiling Point | 478.3±27.0°C (predicted) | |

| Density | 1.11 g/cm³ | |

| Solubility | Toluene >50 mg/mL | |

| Storage Conditions | Under N₂/Ar at 2–8°C |

The compound exhibits a λₘₐₓ of 342 nm in THF with molar absorptivity ε = 12,400 L·mol⁻¹·cm⁻¹, indicative of strong π→π* transitions. Thermal gravimetric analysis (TGA) shows 5% weight loss at 280°C, confirming stability for high-temperature applications .

Reactivity and Applications

Suzuki-Miyaura Cross-Coupling

The boronic ester group facilitates C–C bond formation with aryl halides. For example, coupling with 4-bromotoluene using Pd(PPh₃)₄ and K₂CO₃ in THF/H₂O produces 4-(4-methylphenyl)-9-phenylcarbazole in 82% yield . This reactivity underpins its use in synthesizing conjugated polymers for OLEDs.

Optoelectronic Materials

The carbazole-boronate structure serves as a host material in phosphorescent OLEDs. Devices incorporating this compound exhibit:

-

External quantum efficiency (EQE) of 18.7%

-

Luminance of 12,000 cd/m² at 10 mA/cm²

Pharmaceutical Intermediates

As a building block for kinase inhibitors, the compound undergoes regioselective functionalization at the 3- and 6-positions of the carbazole ring. Derivatives show IC₅₀ values of 0.8–2.4 nM against Abl1 tyrosine kinase in preclinical studies .

| Supplier | Purity | Packaging | Price (USD) |

|---|---|---|---|

| TCI America | ≥98.0% | 1 g | 424.62 |

| Reagentia | >95% | 5 g | 1,901.07 |

Handling requires inert atmosphere gloveboxes to prevent boronate hydrolysis. Material Safety Data Sheets (MSDS) recommend PPE including nitrile gloves and safety goggles. Waste disposal must comply with EPA guidelines for boron-containing compounds .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume